molecular formula C23H22ClFN4O B11274425 N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B11274425
M. Wt: 424.9 g/mol
InChI Key: TZVGKDPEPUMYFS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and substituted phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazine Ring: This step may involve the use of a coupling reaction to attach the pyridazine moiety to the piperidine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an allosteric modulator of certain receptors, enhancing or inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Shares structural similarities but differs in the presence of a pyrazolo[4,3-b]pyridine head group.

    N-(3-chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide: Similar in the presence of the 3-chloro-4-methylphenyl group but differs in the acetamide moiety.

Uniqueness

N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H22ClFN4O

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H22ClFN4O/c1-15-2-7-19(14-20(15)24)26-23(30)17-10-12-29(13-11-17)22-9-8-21(27-28-22)16-3-5-18(25)6-4-16/h2-9,14,17H,10-13H2,1H3,(H,26,30)

InChI Key

TZVGKDPEPUMYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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